molecular formula C7H6Cl2N2O B13667473 1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one

1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one

Cat. No.: B13667473
M. Wt: 205.04 g/mol
InChI Key: DFNQOPADZNEOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol . This compound is characterized by the presence of an amino group and two chlorine atoms attached to a pyridine ring, along with an ethanone group. It is primarily used for research purposes and has various applications in scientific fields.

Preparation Methods

The synthesis of 1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through the reaction of 2,4,6-trichloropyridine with ethylamine under controlled conditions.

    Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one can be compared with other similar compounds:

    1-(4,6-Dichloropyridin-3-yl)ethan-1-one: This compound has a similar structure but lacks the amino group.

    1-(2-Aminopyridin-3-yl)ethan-1-one: This compound has an amino group but lacks the chlorine atoms.

Properties

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

1-(2-amino-4,6-dichloropyridin-3-yl)ethanone

InChI

InChI=1S/C7H6Cl2N2O/c1-3(12)6-4(8)2-5(9)11-7(6)10/h2H,1H3,(H2,10,11)

InChI Key

DFNQOPADZNEOEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(C=C1Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.